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molecular formula C11H6BrF4N3 B8755747 N-(3-bromo-4-fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-amine

N-(3-bromo-4-fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B8755747
M. Wt: 336.08 g/mol
InChI Key: GIMLYZXZHXGEDZ-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To 3-bromo-4-fluoroaniline (0.76 g, 4.0 mmol) and 2-chloro-4-(trifluoromethyl)pyrimidine (0.73 g, 4.0 mmol) was added dioxane (13.33 mL) and p-TSA (0.761 g, 4.0 mmol). The reaction was sealed and was heated at reflux overnight. The reaction was cooled to room temperature and was diluted with ethyl acetate, washed with saturated aqueous NaHCO3, and the organic was dried over sodium sulfate and filtered before concentration. The crude product was purified by flash chromatography (25:75 ethyl acetate:hexanes) to afford N-(3-bromo-4-fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-amine (1.2 g, 3.57 mmol, 89%) as a pale yellowish solid. 1H NMR (500 MHz, CDCl3): δ 8.68 (d, J=4.9 Hz, 1H); 7.99-7.96 (m, 1H); 7.51 (d, J=8.4 Hz, 1H); 7.29 (s, 1H); 7.14 (t, J=8.5 Hz, 1H); 7.10 (d, J=4.9 Hz, 1H). rhSYK activity=+
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
13.33 mL
Type
reactant
Reaction Step One
Name
Quantity
0.761 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].Cl[C:11]1[N:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][N:12]=1.O1CCOCC1.CC1C=CC(S(O)(=O)=O)=CC=1>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:11]2[N:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[F:9]

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1F
Name
Quantity
0.73 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(F)(F)F
Name
Quantity
13.33 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.761 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was sealed
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered before concentration
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (25:75 ethyl acetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)NC1=NC=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.57 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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